molecular formula C9H9BrClF2N B6170454 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride CAS No. 2694734-51-3

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Cat. No. B6170454
CAS RN: 2694734-51-3
M. Wt: 284.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride, also known as BFCP-HCl, is a synthetic compound with a variety of applications in scientific research. This compound is used as a tool to investigate the pharmacological effects of various drugs, as well as to study the biochemical and physiological effects of various compounds on the body. BFCP-HCl has been found to be useful in the synthesis of new compounds, as well as in the study of the mechanism of action of drugs.

Scientific Research Applications

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has a variety of applications in scientific research. It has been used as a tool to investigate the pharmacological effects of various drugs, as well as to study the biochemical and physiological effects of various compounds on the body. 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has also been used in the synthesis of new compounds, as well as in the study of the mechanism of action of drugs. Furthermore, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been used in the study of the effects of various compounds on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which results in the activation of various biochemical and physiological processes. In particular, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to bind to the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Furthermore, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to bind to the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to have an anxiolytic effect, meaning that it can reduce anxiety levels. Furthermore, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to have an antidepressant effect, meaning that it can reduce depressive symptoms. Additionally, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to have an anti-inflammatory effect, meaning that it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has a variety of advantages and limitations for laboratory experiments. One of the advantages of using 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is that the compound is relatively easy to synthesize and is readily available. Additionally, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been shown to be stable in a variety of solvents, making it ideal for use in laboratory experiments. However, one of the limitations of using 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is that it can be toxic if ingested, and thus must be handled with care.

Future Directions

There are a variety of potential future directions for the use of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride. One potential direction is to further investigate the compound’s mechanism of action in order to better understand how it affects the body. Additionally, further research could be conducted to determine the potential therapeutic applications of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride, such as its use as an anxiolytic or antidepressant. Furthermore, further research could be conducted to determine the potential uses of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride in the synthesis of new compounds. Finally, further research could be conducted to determine the potential side effects of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride, as well as to assess the long-term safety of the compound.

Synthesis Methods

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-bromophenyl-2-fluorocyclopropan-1-amine with hydrochloric acid. The first step involves the reaction of the amine with the hydrochloric acid, which produces the hydrochloride salt of the amine. This reaction is followed by the reaction of the hydrochloride salt with a difluorocyclopropyl bromide, which produces the desired product. The reaction can be carried out in aqueous or organic solvents, and the reaction conditions can be adjusted to optimize the yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves the reaction of 3-bromophenylacetonitrile with difluorocarbene generated in situ from chlorodifluoromethane and a strong base. The resulting cyclopropane intermediate is then converted to the amine hydrochloride salt through a series of reactions.", "Starting Materials": [ "3-bromophenylacetonitrile", "chlorodifluoromethane", "strong base (e.g. potassium tert-butoxide)", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-bromophenylacetonitrile with chlorodifluoromethane and a strong base to generate the difluorocyclopropane intermediate.", "Step 2: Hydrolyze the intermediate with aqueous ammonia to form the corresponding amine.", "Step 3: Quaternize the amine with hydrochloric acid to obtain the final product, 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride." ] }

CAS RN

2694734-51-3

Product Name

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.